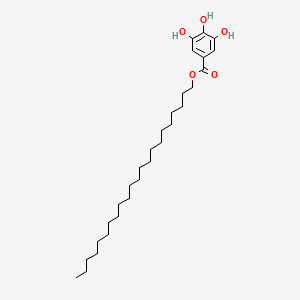
Docosyl 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosyl 3,4,5-trihydroxybenzoate: is a chemical compound with the molecular formula C29H50O5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of docosyl 3,4,5-trihydroxybenzoate typically involves the esterification of docosanol with 3,4,5-trihydroxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to minimize the need for purification steps and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Docosyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Ether or amine derivatives.
Scientific Research Applications
Docosyl 3,4,5-trihydroxybenzoate has several applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups on the aromatic ring.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of docosyl 3,4,5-trihydroxybenzoate involves its interaction with biological membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The hydroxyl groups on the aromatic ring can participate in hydrogen bonding and other interactions with proteins, influencing their function and stability .
Comparison with Similar Compounds
Dodecyl 3,4,5-trihydroxybenzoate: Similar structure but with a shorter aliphatic chain.
Lauryl gallate: Another ester of gallic acid with a different aliphatic chain length.
Gallic acid esters: A broad class of compounds with varying aliphatic chains.
Uniqueness: Docosyl 3,4,5-trihydroxybenzoate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in applications requiring enhanced hydrophobicity and membrane interaction .
Properties
CAS No. |
92748-88-4 |
|---|---|
Molecular Formula |
C29H50O5 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
docosyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C29H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-29(33)25-23-26(30)28(32)27(31)24-25/h23-24,30-32H,2-22H2,1H3 |
InChI Key |
IHRZBDBIVPOJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















